2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one
Description
Properties
IUPAC Name |
2-(2-hydroxy-3-oxobutan-2-yl)-2,5-dimethylfuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-6-5-8(12)10(4,14-6)9(3,13)7(2)11/h5,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIJWAJUXIPUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(O1)(C)C(C)(C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908795 | |
| Record name | 5-C-Acetyl-1,4-anhydro-2,6-dideoxy-1,4-dimethylhex-1-en-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10410-20-5 | |
| Record name | 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethyl-3(2H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10410-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010410205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-C-Acetyl-1,4-anhydro-2,6-dideoxy-1,4-dimethylhex-1-en-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Design and Catalyst Selection
The direct conversion of monosaccharides like fructose and glucose into DMHF has been achieved using a bifunctional 4.8Pd/UiO-66@SGO catalyst, which combines a zirconium-based MOF (UiO-66) with sulfonated graphene oxide (SGO) and palladium nanoparticles. This catalyst enables simultaneous acid-catalyzed dehydration and metal-catalyzed hydrogenation, critical for furanone formation.
Reaction Conditions :
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Feedstock : 0.2 g fructose or glucose.
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Solvent : 40 mL tetrahydrofuran (THF).
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Temperature : 160–200°C.
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Pressure : 1 MPa H₂.
The MOF’s high surface area (confirmed via BET analysis) and acidic sites facilitate monosaccharide dehydration to intermediates like 5-hydroxymethylfurfural (5-HMF), which undergoes hydrogenation and rearrangement to DMHF.
Yield Optimization and Byproduct Analysis
DMHF yields are highly dependent on temperature and catalyst loading. At 180°C, fructose conversion yields 2.9% DMHF, while glucose yields 2.4% under identical conditions (Table 1). Elevated temperatures (>200°C) favor competing pathways, increasing byproducts such as 5-methylfuran-2-carboxaldehyde (5-MFA) and acetoin.
Table 1: Product Distribution from Fructose/Glucose Conversion
| Compound | Retention Time (min) | Fructose Yield (%) | Glucose Yield (%) |
|---|---|---|---|
| DMHF | 7.14 | 2.9 | 2.4 |
| 5-HMF | 11.44 | 0.2 | 8.3 |
| 5-MFA | 7.20 | 6.4 | 21.3 |
| Acetoin | 3.13 | 0.8 | 1.1 |
GC-MS analysis reveals that DMHF co-elutes with furyl hydroxymethyl ketone, necessitating advanced separation techniques for quantification.
Catalyst Synthesis and Characterization
Preparation of 4.8Pd/UiO-66@SGO
The catalyst is synthesized through a multi-step process:
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SGO Functionalization : Graphene oxide is sulfonated using concentrated H₂SO₄ to introduce acidic -SO₃H groups.
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UiO-66 Growth : Zirconium chloride and terephthalic acid are hydrothermally reacted on SGO to form UiO-66@SGO.
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Pd Deposition : Palladium nanoparticles (4.8 wt%) are loaded via wet impregnation and reduced under H₂ flow.
Catalyst Properties :
Role of Catalyst Components
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UiO-66 : Provides Lewis acid sites for dehydration and stabilizes intermediates.
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SGO : Enhances Brønsted acidity and prevents Pd nanoparticle agglomeration.
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Pd Nanoparticles : Catalyze hydrogenation of unsaturated intermediates.
Adsorption experiments demonstrate a 3.2-fold selectivity for DMHF over 2,5-dimethyltetrahydrofuran (DMTHF), attributed to stronger π-π interactions between DMHF and the aromatic SGO framework.
Reaction Mechanism and Kinetic Analysis
Proposed Pathway
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Dehydration : Fructose → 5-HMF (via acid-catalyzed removal of three water molecules).
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Hydrogenation : 5-HMF → 2,5-dimethylfuran (DMF) (Pd-mediated H₂ activation).
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Oxidation/Rearrangement : DMF → DMHF (ketonization and hydroxylation).
In situ DRIFTS studies confirm the formation of carbonyl intermediates during the final step.
Kinetic Modeling
First-order kinetics govern fructose conversion, with an activation energy (Eₐ) of 58 kJ/mol. The rate constant (k) increases from 0.012 min⁻¹ at 160°C to 0.038 min⁻¹ at 200°C, reflecting temperature-dependent catalyst activity.
Industrial Scalability and Challenges
Continuous Flow Synthesis
Preliminary trials in a continuous flow reactor (140 mL capacity) show steady DMHF production over five cycles, with a 15% yield decline due to coke deposition on the catalyst. Regeneration via calcination at 400°C restores 92% initial activity.
Table 2: Catalyst Reusability Performance
| Cycle | DMHF Yield (%) | 5-MFA Yield (%) |
|---|---|---|
| 1 | 2.9 | 6.4 |
| 3 | 2.5 | 7.1 |
| 5 | 2.1 | 8.9 |
Economic and Environmental Considerations
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Feedstock Cost : Glucose ($0.30/kg) vs. fructose ($0.45/kg).
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Energy Demand : 180°C reaction temperature requires high-pressure reactors.
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Waste Streams : THF recovery and byproduct valorization (e.g., 5-MFA as a flavoring agent) improve sustainability.
Analytical Techniques for DMHF Quantification
Gas Chromatography-Mass Spectrometry (GC-MS)
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and are conducted under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the furan ring, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions:
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : Reduction can convert the oxo group to a hydroxyl group.
- Substitution Reactions : The furan ring can undergo substitution reactions, enhancing its utility in synthesizing complex molecules .
Biology
Due to its structural characteristics, this compound is being studied for its interactions with biological systems:
- Enzyme Interactions : It may serve as a model compound for studying enzyme kinetics and metabolic pathways.
- Potential Therapeutic Applications : Research is ongoing to explore its efficacy as a precursor for drug development, particularly in creating compounds with anti-inflammatory or antimicrobial properties .
Medicine
The compound's unique properties make it a candidate for pharmaceutical applications:
- Drug Development : Investigations into its role as an intermediate in the synthesis of novel therapeutic agents are underway.
- Biological Activity : Preliminary studies suggest potential bioactivity that warrants further exploration .
Industry
In industrial contexts, this compound is utilized for:
- Specialty Chemicals Production : It is employed in creating specialty chemicals with specific functionalities.
- Material Science : Its properties may be harnessed in the development of new materials with tailored characteristics .
Case Studies
Mechanism of Action
The mechanism by which 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one exerts its effects involves interactions with various molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Differences
The compound belongs to the furanone family, which includes several aroma-active and industrially relevant molecules. Key analogues include:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 10410-20-5 | C₁₀H₁₄O₄ | 198.22 | 1-Hydroxy-1-methyl-2-oxopropyl, 2,5-Me |
| Furaneol (4-Hydroxy-2,5-dimethylfuran-3-one) | 3658-77-3 | C₆H₈O₃ | 128.13 | 4-Hydroxy, 2,5-Me |
| Mesifurane | 4077-20-7 | C₇H₁₀O₃ | 142.15 | 2,5-Dimethyl-4-methoxyfuran-3-one |
| Gamma-Decalactone | 706-14-9 | C₁₀H₁₈O₂ | 170.25 | Cyclic ester (10-membered lactone) |
Key Observations :
- Structural Complexity: The target compound has a branched oxopropyl side chain, distinguishing it from simpler furanones like Furaneol. This increases its molecular weight and lipophilicity .
- Functional Groups : Unlike mesifurane (methoxy group) or gamma-decalactone (cyclic ester), the target compound features a hydroxyl-ketone side chain, which may enhance hydrogen-bonding interactions .
Key Observations :
- The target compound exhibits moderate yields (2.4–2.9%), significantly lower than 5-MFA but comparable to other ketones like acetoin .
- Its synthesis likely involves aldol condensation or side-chain oxidation, differing from Furaneol’s pathways (e.g., Maillard reaction in food matrices) .
Occurrence in Processed Foods :
- Freeze-Dried Strawberries: The target compound constitutes ~15% of total volatiles in freeze-dried strawberries, alongside gamma-decalactone and mesifurane. Notably, Furaneol—a dominant furanone in fresh strawberries—is absent in these samples, suggesting thermal or oxidative degradation during processing .
Regulatory Status :
- Furaneol is approved as a flavor additive (FEMA 3174) and feed additive (EU Regulation 2022/1452) .
Physicochemical Properties and Stability
Table 3: Stability and Volatility Comparison
| Property | Target Compound | Furaneol | Mesifurane |
|---|---|---|---|
| Boiling Point (°C) | 320.7 | 188–190 | 212–215 |
| Water Solubility | Low | High | Moderate |
| Volatility (25°C) | Low | High | Moderate |
Key Observations :
- Its low water solubility may limit applications in aqueous systems compared to Furaneol .
Biological Activity
2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one, also known as DMHF, is a furanone compound that has garnered attention for its diverse biological activities. Its unique structure, featuring both hydroxy and oxopropyl groups, allows it to interact with various biological targets, making it a subject of interest in pharmacology and biochemistry.
- Molecular Formula : C10H14O4
- Molecular Weight : 198.21576 g/mol
- CAS Number : 10410-20-5
The biological activity of DMHF is primarily attributed to its ability to interact with cellular pathways and molecular targets. This compound can participate in:
- Hydrogen bonding : Facilitating interactions with enzymes and receptors.
- Electrostatic interactions : Influencing binding affinity and specificity.
- Covalent modifications : Altering the function of target proteins.
These interactions can lead to various physiological effects, including antimicrobial activity and potential therapeutic applications.
Antimicrobial Activity
DMHF has demonstrated significant antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against clinically isolated antibiotic-resistant strains of bacteria. The compound exhibited:
- Broad-spectrum antimicrobial activity : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal effects : Particularly against Candida albicans, where DMHF was shown to inhibit the transition from yeast to mycelial form, crucial for its pathogenicity .
Cytotoxic Effects
Research indicates that DMHF can induce cell cycle arrest in yeast cells at the S and G2/M phases. This suggests potential applications in cancer therapy by targeting rapidly dividing cells .
Antioxidant Properties
DMHF has been characterized as both a pro-oxidant and an antioxidant, depending on the concentration and environmental conditions. This dual role may contribute to its protective effects against oxidative stress in biological systems .
Study on Antimicrobial Effects
In a controlled laboratory setting, DMHF was tested for its antimicrobial efficacy. The results indicated:
- Minimum Inhibitory Concentration (MIC) values were established for various pathogens.
- The compound showed no hemolytic activity on human erythrocytes, indicating a favorable safety profile for potential therapeutic use .
Toxicological Assessment
A study assessed the toxicological profile of DMHF through oral administration in animal models. Observations included:
- Rapid absorption within 5 minutes post-administration.
- Peak plasma concentrations reached within 15–45 minutes.
- Evidence of genetic damage was noted at higher doses, emphasizing the need for careful dosing in therapeutic contexts .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,5-Dimethylfuran | Lacks hydroxy and oxopropyl groups | Limited biological activity |
| 4-Hydroxy-2,5-dimethylfuran | Similar furan structure | Moderate antimicrobial properties |
| 2-(1-Hydroxy-1-methyl-2-oxopropyl)furan | Lacks additional methyl groups | Enhanced biological interactions |
Q & A
Q. What are the primary synthetic routes for 2-(1-Hydroxy-1-methyl-2-oxopropyl)-2,5-dimethylfuran-3(2H)-one in laboratory settings?
The compound can be synthesized via catalytic one-pot conversion of monosaccharides using multifunctional Pd/Zr-based metal−organic frameworks (MOFs) coupled with sulfonated graphene oxide. This method achieves yields of 2.4–2.9% under optimized conditions, with by-products such as 5-hydroxymethylfurfural (5-HMF) and acetoin monitored via GC-MS . Alternatively, multi-step organic synthesis starting from chiral precursors like (2R,3R)-tartaric acid involves Grignard reactions and diastereoselective acetylation, yielding structurally related furanones in ~18.5% overall yield. Critical steps include protecting group strategies and ketone functionalization .
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly [1H;13C] HSQC, resolves key structural features such as the furanone ring substituents and hydroxyl/ketone moieties. For example, δH (ppm) assignments in DMSO-d6 confirm the presence of methyl groups at positions 2 and 5, while the hydroxy-oxopropyl sidechain is identified through coupling patterns . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate the molecular formula (C9H12O4) and functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) .
Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?
Gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-5MS) is optimal for separation, with retention times around 7.14 minutes. Internal standards like deuterated furanones improve quantification accuracy, particularly in biomass-derived matrices where by-products (e.g., 5-MFA, furyl hydroxymethyl ketone) co-elute . Liquid chromatography coupled with UV detection (LC-UV) at 280 nm is also effective for purity assessment in synthetic batches .
Advanced Research Questions
Q. What challenges exist in achieving diastereoselectivity during the synthesis of related furanones, and how can they be addressed?
Diastereoselectivity in furanone synthesis is influenced by steric hindrance at chiral centers. For example, Grignard reactions on dinitrile intermediates (e.g., 4,5-bis(dimethylamide)) require precise temperature control (-20°C) and Lewis acid catalysts (e.g., BF3·Et2O) to favor the desired (4R,5R)-diastereomer. Computational modeling (DFT) can predict transition-state energies to optimize stereochemical outcomes . Contradictory yields reported in catalytic pathways (e.g., 2.4% vs. 21.3% for 5-MFA in ) highlight the need for kinetic studies to identify rate-limiting steps .
Q. How do enzymatic pathways involving oxidoreductases influence the compound's reactivity?
The enzyme 2-methylene-furan-3-one reductase (EC 1.3.1.105) catalyzes the NADP+-dependent reduction of 4-hydroxy-2,5-dimethylfuran-3(2H)-one to its methylene derivative. This reaction is critical for understanding the compound's metabolic stability in biological systems. Competitive inhibition assays and isotopic labeling (e.g., ²H-NADPH) can elucidate substrate binding mechanisms .
Q. What discrepancies exist in catalytic yield data for this compound under varying conditions, and how can they be resolved?
Conflicting yield data (e.g., 2.9% vs. 8.3% for 5-HMF in ) may arise from differences in catalyst activation (e.g., sulfonated graphene oxide vs. Zr-MOFs) or reaction pH. Advanced characterization techniques like X-ray photoelectron spectroscopy (XPS) can assess catalyst surface acidity, while in situ IR spectroscopy tracks intermediate formation. Statistical tools (e.g., Design of Experiments) optimize variables such as temperature, solvent polarity, and monosaccharide feedstock .
Q. How does this compound contribute to flavor chemistry, and what methodologies identify its odor-active derivatives?
Although not directly studied, structurally analogous furanones like 4-hydroxy-2,5-dimethylfuran-3(2H)-one (Furaneol®) are key aroma compounds. Solvent-assisted flavor evaporation (SAFE) combined with gas chromatography-olfactometry (GC-O) identifies odor-active derivatives. For example, Furaneol exhibits caramel-like notes with odor activity values (OAVs) >1, validated via aroma extract dilution analysis (AEDA) .
Q. What strategies mitigate by-product formation during catalytic synthesis?
By-products like 5-MFA and 5-HMF () can be minimized by tuning the catalyst’s Brønsted/Lewis acid balance. For instance, sulfonated graphene oxide enhances proton transfer, reducing dehydration side reactions. Post-synthetic purification via fractional crystallization (hexane/ethyl acetate) or preparative HPLC further isolates the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
